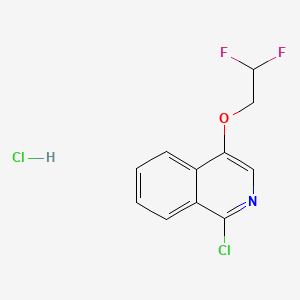

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride

説明

1-Chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is a halogenated isoquinoline derivative characterized by a chloro substituent at the 1-position and a 2,2-difluoroethoxy group at the 4-position of the isoquinoline ring. This compound’s structure combines electron-withdrawing (chloro) and lipophilic (difluoroethoxy) groups, which influence its chemical reactivity, solubility, and biological interactions.

特性

分子式 |

C11H9Cl2F2NO |

|---|---|

分子量 |

280.09 g/mol |

IUPAC名 |

1-chloro-4-(2,2-difluoroethoxy)isoquinoline;hydrochloride |

InChI |

InChI=1S/C11H8ClF2NO.ClH/c12-11-8-4-2-1-3-7(8)9(5-15-11)16-6-10(13)14;/h1-5,10H,6H2;1H |

InChIキー |

DXOCKQMOXAVMSN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)OCC(F)F.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride typically involves the reaction of isoquinoline derivatives with chloro and difluoroethoxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where isoquinoline is reacted with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.

化学反応の分析

Types of Reactions

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The isoquinoline core can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

科学的研究の応用

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.

作用機序

The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins or nucleic acids, potentially altering their function and leading to therapeutic effects .

類似化合物との比較

Table 1: Structural Comparison of Difluoroethoxy-Containing Compounds

| Compound Name | Molecular Formula | Key Substituents | Unique Features |

|---|---|---|---|

| 1-Chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride | C₁₁H₉ClF₂NO·HCl | Chloro (C1), difluoroethoxy (C4) | Isoquinoline core enhances aromatic π-stacking; chloro group increases electrophilicity . |

| 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride | C₉H₁₂ClF₂NO | Difluoroethoxy (C4), amine (C1) | Phenyl ring with amine group; lower steric hindrance compared to isoquinoline . |

| 3,5-Dichloro-4-(2,2-difluoroethoxy)benzylamine | C₉H₉Cl₂F₂NO | Dichloro (C3,5), difluoroethoxy (C4) | Dichloro substitution increases electron-withdrawing effects and redox stability . |

| 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | C₈H₉ClF₃NO | Difluoroethoxy (C2), fluoro (C5) | Fluoroaniline group enhances hydrogen-bonding potential; altered regioselectivity . |

Key Observations :

- Substituent Effects : The chloro group at C1 increases electrophilicity, facilitating nucleophilic substitution reactions, whereas dichloro analogs (e.g., 3,5-dichloro-4-(2,2-difluoroethoxy)benzylamine) exhibit enhanced stability but reduced solubility .

- Difluoroethoxy Group: This substituent consistently enhances lipophilicity across all analogs, improving membrane permeability. However, its position (e.g., C4 in isoquinoline vs. C2 in pyridine derivatives) modulates steric interactions and metabolic stability .

生物活性

1-Chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores the biological activity of this compound, drawing on diverse sources, including patents, research studies, and chemical databases.

- IUPAC Name : 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride

- Molecular Formula : CHClFNO·HCl

- Molecular Weight : 267.65 g/mol

- Purity : ≥95%

- Physical Form : Powder

Biological Activity Overview

Research indicates that 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride may exhibit significant biological activities, particularly as an inhibitor of the c-Met receptor, which is implicated in various cancers and inflammatory diseases. The following sections detail its mechanisms of action and potential therapeutic applications.

c-Met Inhibition

The c-Met receptor is known to play a crucial role in tumor progression and metastasis. Compounds that inhibit c-Met can potentially reduce tumor growth and improve patient outcomes in various cancer types. Studies have shown that compounds structurally similar to 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride effectively inhibit c-Met activity, leading to decreased cell proliferation and survival in cancerous tissues .

Angiogenesis Inhibition

Angiogenesis is the process through which new blood vessels form from existing ones and is a critical factor in tumor growth. Inhibiting angiogenesis can starve tumors of necessary nutrients and oxygen. Research has indicated that compounds with isoquinoline structures can act as angiogenesis inhibitors by blocking pathways involving growth factors such as HGF (Hepatocyte Growth Factor) and VEGF (Vascular Endothelial Growth Factor). This inhibition can be beneficial in treating solid tumors .

Case Studies and Research Findings

Safety Profile

The safety data for 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride indicate potential hazards including irritation to skin and eyes upon contact. Precautionary measures should be taken when handling this compound, as outlined in its safety data sheet (SDS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。